molecular formula C3Cl5F3 B1600087 1,1,2-Trifluoropentachloropropane CAS No. 2354-05-4

1,1,2-Trifluoropentachloropropane

Cat. No.: B1600087
CAS No.: 2354-05-4
M. Wt: 270.3 g/mol
InChI Key: QCIWFDMHGNDLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Trifluoropentachloropropane: is a halogenated organic compound with the molecular formula C3Cl5F3 . It is characterized by the presence of three fluorine atoms and five chlorine atoms attached to a propane backbone. This compound is known for its stability and unique chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trifluoropentachloropropane can be synthesized through the chlorination of 1,1,2-trifluoropropane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods: Industrial production of this compound often involves continuous processes to enhance efficiency and yield. One method includes the continuous introduction of 1,1,1,3-tetrachloropropane and chlorine into a reactor, where they undergo a gas-liquid-solid three-phase reaction in the presence of a solid oxide catalyst. This method offers advantages such as high product selectivity, stable catalyst performance, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trifluoropentachloropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, typically under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride is used under anhydrous conditions to prevent hydrolysis.

Major Products:

Scientific Research Applications

1,1,2-Trifluoropentachloropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2-Trifluoropentachloropropane involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and stability of the molecules it interacts with. The pathways involved include:

Comparison with Similar Compounds

  • 1,1,1,2,3-Pentachloro-2,3,3-trifluoropropane
  • 1,1,2-Trichloro-1,2,2-trifluoroethane

Comparison: 1,1,2-Trifluoropentachloropropane is unique due to its specific arrangement of fluorine and chlorine atoms, which imparts distinct chemical properties compared to similar compounds. For instance, 1,1,1,2,3-Pentachloro-2,3,3-trifluoropropane has a different substitution pattern, affecting its reactivity and applications. Similarly, 1,1,2-Trichloro-1,2,2-trifluoroethane, while also halogenated, has a different molecular structure and thus different chemical behavior .

Properties

IUPAC Name

1,1,1,2,3-pentachloro-2,3,3-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl5F3/c4-1(9,2(5,6)7)3(8,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIWFDMHGNDLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(C(Cl)(Cl)Cl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453974
Record name AGN-PC-0NFB2Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2354-05-4
Record name AGN-PC-0NFB2Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

a process wherein trichlorofluoromethane is added to 1,2-dichlorodifluoroethylene or carbon tetrachloride is added to chlorotrifluoroethylene to obtain 1,1,2-trifluoropentachloropropane, which is then oxidized and esterified to form a 2,3-dichlorotrifluoropropionic acid ester, followed by dechlorination of the ester; (2) a process wherein bromine is added to chlorotrifluoroethylene to obtain 1,2-dibromo-1-chlorotrifluoroethylene, which is then subjected to an addition reaction with propylene, followed by dehydrobromination to obtain 5-bromo-4-chloro-4,5,5-trifluoropentene-2 (CF2BrCFClCH=CHCH3), which is then oxidized and esterified to form a 3-bromo-2-chlorotrifluoropropionic acid ester, which is in turn dehalogenated; and (3) a process wherein chlorotrifluoroethylene is subjected to an addition reaction with hydrogen bromide, followed by dehalogenation to obtain trifluoroethylene, which is then subjected to an addition reaction with ICl, followed by dehydrochlorination to obtain trifluoroiodoethylene, which is then reacted with metallic magnesium in ether to form an organomagnesium intermediate, which is in turn reacted with carbon dioxide, followed by hydrolysis to obtain perfluoroacrylic acid, which is then esterified.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1,2-Trifluoropentachloropropane
Reactant of Route 2
1,1,2-Trifluoropentachloropropane
Reactant of Route 3
1,1,2-Trifluoropentachloropropane
Reactant of Route 4
1,1,2-Trifluoropentachloropropane
Reactant of Route 5
1,1,2-Trifluoropentachloropropane
Reactant of Route 6
1,1,2-Trifluoropentachloropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.